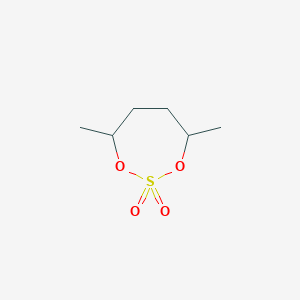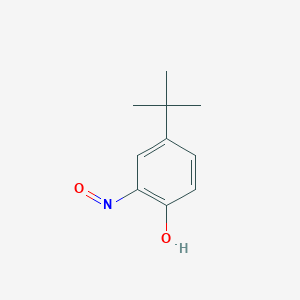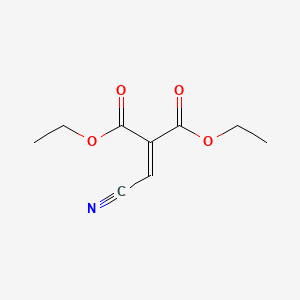
Propanedioic acid, (cyanomethylene)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (cyanomethylene)-, diethyl ester, also known as diethyl cyanomalonate, is an organic compound with the molecular formula C8H11NO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a cyano group. This compound is widely used in organic synthesis due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (cyanomethylene)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with sodium cyanide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the cyano group replaces one of the hydrogen atoms on the methylene group of diethyl malonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (cyanomethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted malonates.
Hydrolysis: Products include malonic acid derivatives.
Reduction: Products include amine derivatives of malonic acid.
Scientific Research Applications
Propanedioic acid, (cyanomethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of drugs, including anticonvulsants and sedatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (cyanomethylene)-, diethyl ester depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the cyano group.
Diethyl acetamidomalonate: Contains an acetamido group instead of a cyano group.
Diethyl ethylmethylmalonate: Contains an ethylmethyl group instead of a cyano group.
Uniqueness
Propanedioic acid, (cyanomethylene)-, diethyl ester is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to other malonate derivatives
Properties
CAS No. |
64677-35-6 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
diethyl 2-(cyanomethylidene)propanedioate |
InChI |
InChI=1S/C9H11NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
BKZNMXDYCFWBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



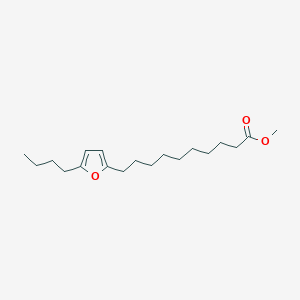
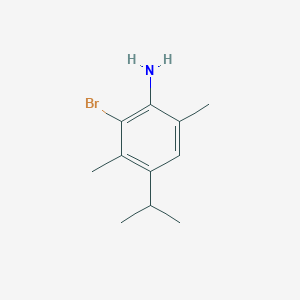
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)

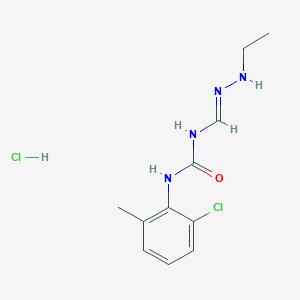
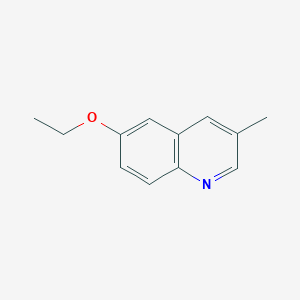
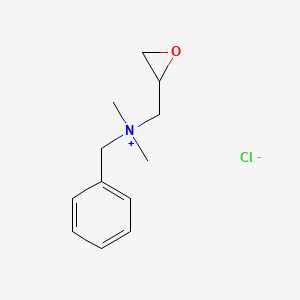
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
